molecular formula C13H18O2 B373745 (2-Neopentylphenyl)acetic acid

(2-Neopentylphenyl)acetic acid

Cat. No.: B373745
M. Wt: 206.28g/mol
InChI Key: QEBXRDQVVQJEME-UHFFFAOYSA-N
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Description

(2-Neopentylphenyl)acetic acid is a substituted phenylacetic acid derivative characterized by a neopentyl (2,2-dimethylpropyl) group attached to the ortho position of the phenyl ring.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28g/mol

IUPAC Name

2-[2-(2,2-dimethylpropyl)phenyl]acetic acid

InChI

InChI=1S/C13H18O2/c1-13(2,3)9-11-7-5-4-6-10(11)8-12(14)15/h4-7H,8-9H2,1-3H3,(H,14,15)

InChI Key

QEBXRDQVVQJEME-UHFFFAOYSA-N

SMILES

CC(C)(C)CC1=CC=CC=C1CC(=O)O

Canonical SMILES

CC(C)(C)CC1=CC=CC=C1CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of Phenylacetic Acid Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Evidence Source
(2-Neopentylphenyl)acetic acid* Neopentyl (ortho) C₁₃H₁₈O₂ 206.28 Acetic acid, branched alkyl N/A
2-Hydroxy-2,2-diphenylacetic acid Two phenyl, hydroxyl (ortho) C₁₄H₁₂O₃ 228.25 Acetic acid, hydroxyl
2-(4-Octylphenyl)acetic acid Octyl (para) C₁₆H₂₄O₂ 248.36 Acetic acid, long alkyl chain
2-[2-(Phenylthio)phenyl]acetic acid Phenylthio (ortho) C₁₄H₁₂O₂S 244.31 Acetic acid, thioether
2-(2-Nitrophenyl)acetic acid derivatives Nitro (ortho/meta/para) Varies (e.g., C₉H₈NO₄) ~196–210 Acetic acid, nitro group

*Note: Data for this compound is inferred based on structural analogs.

Physicochemical Properties

  • Lipophilicity :

    • The neopentyl group in this compound likely increases lipophilicity compared to unsubstituted phenylacetic acid, similar to the octyl chain in 2-(4-Octylphenyl)acetic acid . However, the branched neopentyl group may reduce membrane permeability compared to linear alkyl chains due to steric effects.
    • The nitro group in 2-(2-nitrophenyl)acetic acid derivatives enhances polarity and hydrogen-bonding capacity, reducing lipophilicity .
  • Acidity :

    • Electron-withdrawing groups (e.g., nitro in or thioether in ) increase the acidity of the acetic acid proton. In contrast, the neopentyl group (electron-donating) may slightly decrease acidity compared to unsubstituted phenylacetic acid.
    • 2-Hydroxy-2,2-diphenylacetic acid (benzilic acid) exhibits stronger acidity due to resonance stabilization of the conjugate base by two phenyl groups and a hydroxyl .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Neopentylphenyl)acetic acid, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis of arylacetic acid derivatives typically involves Friedel-Crafts alkylation or palladium-catalyzed coupling to introduce the neopentyl group, followed by acetylation. For example, analogs like 2-cyclobutyl-2-phenylacetic acid (PubChem CID: 134768870) are synthesized via cyclopropane ring-opening or Grignard reactions . Optimization includes adjusting reaction temperature, solvent polarity (e.g., THF vs. DCM), and stoichiometry of reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Monitor reaction progress using TLC (Rf ~0.3–0.5) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should resolve aromatic protons (δ 7.2–7.4 ppm), neopentyl methyl groups (δ 0.8–1.2 ppm), and the acetic acid moiety (δ 3.5–3.7 ppm for CH₂, δ 12.1 ppm for COOH). ¹³C NMR confirms carbonyl (δ ~170–175 ppm) and quaternary carbons .
  • Mass Spectrometry : ESI-MS in negative ion mode typically shows [M-H]⁻ peaks. High-resolution MS (HRMS) validates molecular formula (e.g., C₁₃H₁₈O₂ requires m/z 206.1307) .
  • FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (COOH O-H stretch) .

Q. How can researchers mitigate hydrolysis or degradation of this compound during storage?

  • Methodological Answer : Store the compound in amber vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Use stabilizers like BHT (0.1% w/w) in anhydrous solvents (e.g., DMSO). Regularly assess stability via HPLC: a >5% decrease in peak area indicates degradation. Adjust pH to 4–6 in aqueous buffers to minimize acid-catalyzed hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the neopentyl group’s steric bulk on reaction pathways. Compare LUMO maps to identify electrophilic sites. For example, the acetic acid moiety’s carbonyl carbon (partial charge ~+0.45) is more reactive than the neopentyl-substituted benzene ring. Validate predictions experimentally via kinetic studies (e.g., SN2 reactions with NaBH₄) .

Q. What strategies resolve contradictions between experimental and computational data on the compound’s pKa?

  • Methodological Answer : Experimental pKa determination via potentiometric titration (0.1 M NaOH, 25°C) may yield values diverging from computational predictions (e.g., ACD/Labs software). Reconcile discrepancies by:

  • Validating computational solvation models (e.g., COSMO-RS).
  • Accounting for steric hindrance from the neopentyl group, which reduces solvation of the COOH group.
  • Cross-referencing with structurally similar acids (e.g., 2-phenylacetic acid pKa ~4.3 vs. 2-neopentyl derivative ~4.8) .

Q. How can researchers design assays to evaluate the biological activity of this compound against inflammatory targets?

  • Methodological Answer :

  • In Vitro COX-2 Inhibition : Use a fluorometric COX-2 inhibitor screening kit. Prepare test solutions in DMSO (≤0.1% final concentration). IC₅₀ values <10 μM indicate potency .
  • Cell-Based Assays : Treat RAW 264.7 macrophages with LPS (1 μg/mL) and measure TNF-α secretion via ELISA. Include positive controls (e.g., indomethacin) and normalize to cell viability (MTT assay) .

Q. What advanced chromatographic methods separate this compound from its synthetic byproducts?

  • Methodological Answer : Use UPLC-MS (BEH C18 column, 1.7 μm) with a gradient of 0.1% formic acid in water/acetonitrile. Byproducts like unreacted 2-neopentylphenol (retention time ~3.2 min) are resolved from the target compound (~4.5 min). For preparative isolation, employ centrifugal partition chromatography (hexane/ethyl acetate/methanol/water 5:5:5:5) .

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